molecular formula C9H7NO4 B13205635 3-(Furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

3-(Furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B13205635
M. Wt: 193.16 g/mol
InChI Key: YUJZEBYXWIDUAX-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a furan ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan derivatives with nitriles in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can influence pathways related to enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • 5-Methyl-2-furancarboxylic acid
  • 2-Oxazolecarboxylic acid

Comparison

3-(Furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of both furan and oxazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and material science due to its dual heterocyclic structure .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

3-(furan-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-5-7(9(11)12)8(10-14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)

InChI Key

YUJZEBYXWIDUAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CO2)C(=O)O

Origin of Product

United States

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